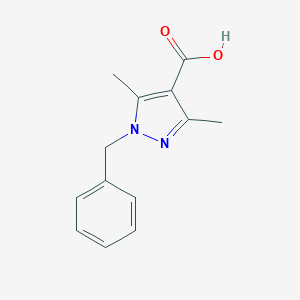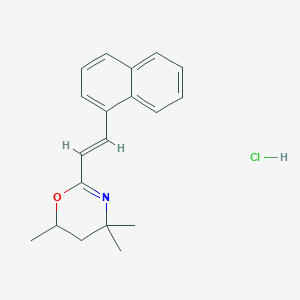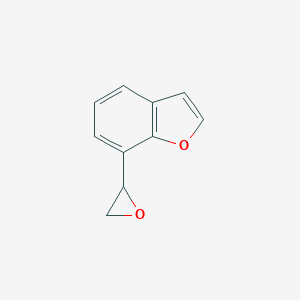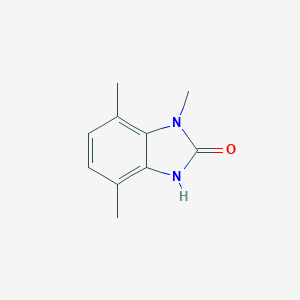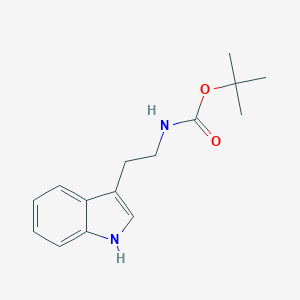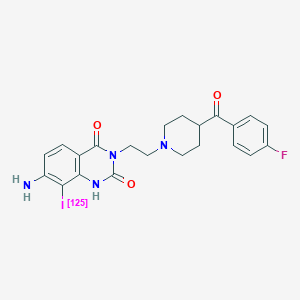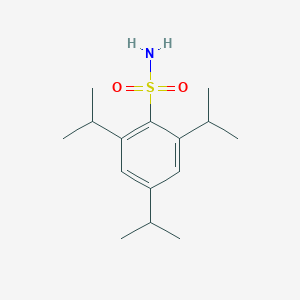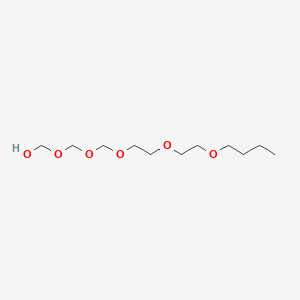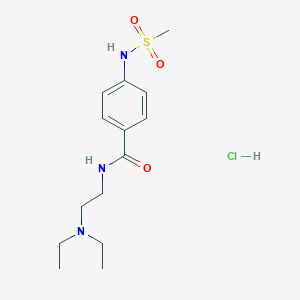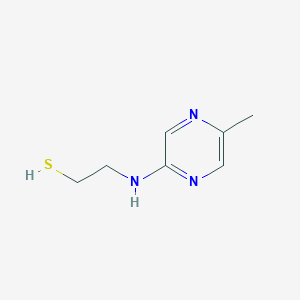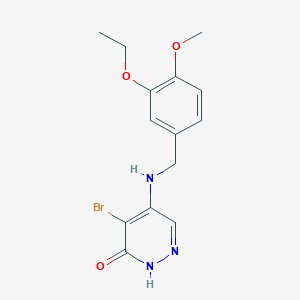
4-Bromo-5-(3-ethoxy-4-methoxybenzylamino)-3(2H)-pyridazinone
Overview
Description
Molecular Structure Analysis
The molecular formula for 4-Bromo-5-(3-ethoxy-4-methoxybenzylamino)-3(2H)-pyridazinone is C14H16BrN3O31. The average mass is 354.199 Da and the monoisotopic mass is 353.037506 Da1.Scientific Research Applications
Potential Anti-Inflammatory Agent : A study identified a related pyridazinone derivative with promising activity and selectivity towards PDE4B isoenzymes, suggesting potential use as an anti-inflammatory agent (Allart-Simon et al., 2021).
Applications in Organic Synthesis : The compound has been identified as a synthetic compound with potential applications in organic synthesis, indicating its utility in creating various complex molecules (Kamiya & Tanno, 1975).
Analgesic and Antipyretic Activities : Research has shown that this pyridazinone derivative has more potent analgesic and antipyretic activities than some commercial drugs, highlighting its potential in pain and fever management (Takaya & Sato, 1994).
Potential in Treating Asthma : Studies indicate that related compounds like NZ-107, which may share structural similarities, can inhibit antigen-induced bronchoconstriction in guinea pigs, suggesting potential benefits in treating asthmatic respiratory changes (Suda et al., 1993).
Vasorelaxant and Antiplatelet Activities : Certain pyridazinone derivatives have been found to have vasorelaxant and antiplatelet activities, which could be significant in cardiovascular therapies (Costas et al., 2010).
High Reactivity and Stability : A study found that a new pyridazinone derivative, presumably similar to 4-Bromo-5-(3-ethoxy-4-methoxybenzylamino)-3(2H)-pyridazinone, exhibits higher reactivity and stability compared to its parent compound (Kalai et al., 2021).
Herbicide Action : Pyridazinone herbicides have been shown to inhibit the Hill reaction and photosynthesis in barley, demonstrating their potential as effective herbicides (Hilton et al., 1969).
Inhibitory Effect on Allergic Reactions : NZ-107, a related pyridazinone derivative, has shown potent anti-allergic actions, including inhibiting antigen-induced contraction of human tracheal muscle and mediator release from human lung tissue and leukocytes, indicating potential use in allergy treatment (Nagai et al., 1993).
Future Directions
There are products available for purchase with CAS No. 107186-52-7, which is the CAS number for 4-Bromo-5-(3-ethoxy-4-methoxybenzylamino)-3(2H)-pyridazinone23. This suggests that there may be ongoing research or potential future applications for this compound.
properties
IUPAC Name |
5-bromo-4-[(3-ethoxy-4-methoxyphenyl)methylamino]-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O3/c1-3-21-12-6-9(4-5-11(12)20-2)7-16-10-8-17-18-14(19)13(10)15/h4-6,8H,3,7H2,1-2H3,(H2,16,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNIKAZNCSPYOED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNC2=C(C(=O)NN=C2)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80147927 | |
| Record name | NZ 107 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80147927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-(3-ethoxy-4-methoxybenzylamino)-3(2H)-pyridazinone | |
CAS RN |
107186-52-7 | |
| Record name | NZ 107 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107186527 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NZ 107 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80147927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-Benzyl-4-[5-[4-(benzylamino)phenyl]-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B26284.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B26285.png)
![(2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B26286.png)
